Cas no 87184-81-4 (4-(tert-Butyldimethylsilyloxy)butanal)

4-(tert-Butyldimethylsilyloxy)butanal structure
87184-81-4 structure
Product Name:4-(tert-Butyldimethylsilyloxy)butanal
CAS-Nr.:87184-81-4
MF:C10H22O2Si
MW:202.36598443985
MDL:MFCD12025097
CID:658991
PubChem ID:10888976
Update Time:2024-12-09

4-(tert-Butyldimethylsilyloxy)butanal Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(tert-Butyldimethylsilyloxy)butanal
    • 4-[tert-butyl(dimethyl)silyl]oxybutanal
    • 4-hydroxybutyraldehyde tert-butyldimethylsilyl ether
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal (ACI)
    • 4-(tert-Butyldimethylsiloxy)butanal
    • 4-[(tert-butyldimethylsilanyl)oxy]butyraldehyde
    • 4-[(tert-Butyldimethylsilyl)oxy]butyraldehyde
    • 4-((tert-Butyldimethylsilyl)oxy)butanal
    • SCHEMBL852468
    • DOHGFFVYNCRCEV-UHFFFAOYSA-N
    • AS-48552
    • 4-(tert-Butyldimethylsilyloxy)butanal (0.2% BHT)
    • MFCD12025097
    • AKOS024258985
    • SY281033
    • DTXSID00447234
    • 87184-81-4
    • EN300-142079
    • 4-(tert-butyl-dimethyl-silanyloxy)-butyraldehyde
    • F51005
    • 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTANAL
    • MDL: MFCD12025097
    • Inchi: 1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3
    • InChI-Schlüssel: DOHGFFVYNCRCEV-UHFFFAOYSA-N
    • Lächelt: O=CCCCO[Si](C(C)(C)C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 202.138906475g/mol
  • Monoisotopenmasse: 202.138906475g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 159
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26.3Ų

4-(tert-Butyldimethylsilyloxy)butanal Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB490516-250 mg
4-((tert-Butyldimethylsilyl)oxy)butanal, 95%; .
87184-81-4 95%
250MG
€93.80 2023-04-20
abcr
AB490516-1 g
4-((tert-Butyldimethylsilyl)oxy)butanal, 95%; .
87184-81-4 95%
1g
€134.00 2023-04-20
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12238-25g
4-(tert-Butyldimethylsilyloxy)butanal
87184-81-4 95%
25g
$380 2023-09-07
TRC
T205913-10mg
4-(tert-Butyldimethylsilyloxy)butanal
87184-81-4
10mg
$ 50.00 2022-06-02
TRC
T205913-50mg
4-(tert-Butyldimethylsilyloxy)butanal
87184-81-4
50mg
$ 160.00 2022-06-02
TRC
T205913-100mg
4-(tert-Butyldimethylsilyloxy)butanal
87184-81-4
100mg
$ 250.00 2022-06-02
Enamine
EN300-142079-0.05g
4-[(tert-butyldimethylsilyl)oxy]butanal
87184-81-4 95%
0.05g
$66.0 2023-02-15
Enamine
EN300-142079-0.1g
4-[(tert-butyldimethylsilyl)oxy]butanal
87184-81-4 95%
0.1g
$98.0 2023-02-15
Enamine
EN300-142079-0.25g
4-[(tert-butyldimethylsilyl)oxy]butanal
87184-81-4 95%
0.25g
$142.0 2023-02-15
Enamine
EN300-142079-0.5g
4-[(tert-butyldimethylsilyl)oxy]butanal
87184-81-4 95%
0.5g
$271.0 2023-02-15

4-(tert-Butyldimethylsilyloxy)butanal Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
1.2 Reagents: Triphenylphosphine ;  15 min, -78 °C; 6 h, heated
Referenz
The Stereochemical Course of Intramolecular Michael Reactions
Kwan, Eugene E.; et al, Journal of Organic Chemistry, 2013, 78(1), 175-203

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Dichloromethane ;  4 h, -78 °C
1.2 Reagents: Triphenylphosphine ;  15 min, -78 °C; -78 °C → 23 °C; 10 h, 23 °C
Referenz
Formal Synthesis of (-)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction
Komine, Keita; et al, Organic Letters, 2020, 22(13), 5046-5050

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -50 °C
1.2 Solvents: Dichloromethane ;  10 min, -50 °C
1.3 Reagents: Triethylamine
Referenz
Asymmetric Cycloetherification by Bifunctional Organocatalyst
Asano, Keisuke ; et al, Synthesis, 2018, 50(21), 4243-4253

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ;  -78 °C; 2 min, -78 °C
1.2 Solvents: Dichloromethane ;  5 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
Referenz
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics
Wuensch, Matthias; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2428-2441

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  1 h, rt
Referenz
Palladium-catalyzed allylic alkylation of optically active α-alkenyl-α-acyloxytrialkylsilane
Sakaguchi, Kazuhiko; et al, Tetrahedron Letters, 2005, 46(30), 5009-5012

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Sodium thiosulfate Catalysts: Quinolinium, 1-methyl-, hexafluorophosphate(1-) (1:1) Solvents: 1,2-Dichloroethane ,  Toluene ;  5 h, rt
Referenz
Oxidative Cyclorelease from Soluble Polymeric Supports
Liu, Hua; et al, Journal of Organic Chemistry, 2005, 70(10), 3814-3818

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  1.5 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C → rt; overnight, rt
Referenz
Relative Rate Profile for Ring-Closing Metathesis of a Series of 1-Substituted 1,7-Octadienes as Promoted by a 4,5-Dihydroimidazol-2-ylidene-Coordinated Ruthenium Catalyst
Guo, Xin; et al, Organic Letters, 2003, 5(6), 789-792

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 -
2.1 Reagents: Dimethyl sulfoxide ,  Diisopropylethylamine ,  Sulfur trioxide-pyridine Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Design, Synthesis, and Biological Evaluation of Simplified Side Chain Hybrids of the Potent Actin Binding Polyketides Rhizopodin and Bistramide
Herkommer, Daniel; et al, ChemMedChem, 2015, 10(3), 470-489

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 0 °C → 23 °C; 1 h, 23 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  4 h, -78 °C
2.2 Reagents: Triphenylphosphine ;  15 min, -78 °C; -78 °C → 23 °C; 10 h, 23 °C
Referenz
Formal Synthesis of (-)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction
Komine, Keita; et al, Organic Letters, 2020, 22(13), 5046-5050

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C → rt
1.3 Solvents: Water ;  rt
Referenz
Intramolecular (4+3) Cycloadditions of Oxidopyridinium Ions: Towards Daphnicyclidin A
Tu, Jianzhuo; et al, Chemistry - A European Journal, 2022, 28(41),

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium periodate ,  Potassium osmate dihydrate Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C; 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium thiosulfate
Referenz
Copper-Catalyzed Arylative Meyer-Schuster Rearrangement of Propargylic Alcohols to Complex Enones using Diaryliodonium Salts
Collins, Beatrice S. L.; et al, Angewandte Chemie, 2013, 52(22), 5799-5802

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 rt
1.3 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt
Referenz
Palladium-Catalyzed Asymmetric Synthesis of 2-Alkynyl Oxacycles
Daniels, David S. B.; et al, Angewandte Chemie, 2011, 50(48), 11506-11510

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Sodium hydride ;  30 min, 0 °C
1.3 1 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.5 Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  0 °C
1.6 Reagents: Triethylamine ,  Sulfur trioxide-pyridine ;  30 min, 0 °C
1.7 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Stereoselective synthesis of (+)-SCH 351448: a unique sigand system for sodium, calcium, and other cations
Kang, Eun Joo; et al, Journal of Organic Chemistry, 2005, 70(16), 6321-6329

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
Referenz
Indirect oxidation of trimethyl- and triethylsilyl-protected alcohols to carbonyl compounds by oxalyl chloride and methyl sulfoxide
Tolstikov, G. A.; et al, Zhurnal Organicheskoi Khimii, 1988, 24(1), 224-5

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate ,  Mercuric chloride Solvents: Acetonitrile ,  Water ;  1 h, rt
Referenz
Synthesis of vinca alkaloids and related compounds. Part 106. An efficient convergent synthetic pathway to build up the ibophyllidine skeleton II. Total synthesis of (±)-deethylibophyllidine and (±)-14-epi-deethylibophyllidine
Toth, Florian; et al, Heterocycles, 2006, 68(11), 2301-2317

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  < 25 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
A General, Iterative, and Modular Approach toward Carbohydrate Libraries Based on Ruthenium-Catalyzed Oxidative Cyclizations
Niggemann, Meike; et al, Journal of Organic Chemistry, 2008, 73(18), 7028-7036

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ;  2 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
Referenz
Modular Total Synthesis of Rhizopodin: A Highly Potent G-Actin Dimerizing Macrolide
Kretschmer, Manuel; et al, Chemistry - A European Journal, 2013, 19(47), 15993-16018

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  -80 °C; 1 h, -80 °C
1.2 Reagents: Water
Referenz
Convergent Access to Bis-spiroacetals through a Sila-Stetter-Ketalization Cascade
Labarre-Laine, Jessica; et al, Organic Letters, 2013, 15(18), 4706-4709

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  20 min, 110 °C
Referenz
Pd(II)-Catalyzed [4 + 2] Heterocyclization Sequence for Polyheterocycle Generation
Glaisyer, Elizabeth L.; et al, Organic Letters, 2018, 20(18), 5877-5880

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium bisulfite ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Water ;  5 min, rt
1.2 Reagents: Hydrogen ;  40 min, 8.8 bar, 70 °C; 70 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.4 Solvents: Ethyl acetate ;  15 min, rt
Referenz
Micellar Catalysis for Sustainable Hydroformylation
Migliorini, Francesca; et al, ChemCatChem, 2021, 13(12), 2794-2806

Herstellungsverfahren 21

Reaktionsbedingungen
Referenz
An enyne metathesis/Diels-Alder reaction sequence towards the synthesis of cup-shaped 5/5/6-tricyclic architectures
Evanno, Laurent; et al, Tetrahedron Letters, 2007, 48(25), 4331-4333

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 25 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.3 Reagents: Triphenylphosphine ,  Oxygen ,  Ozone Solvents: Dichloromethane ;  -78 °C; 1.5 h, rt
Referenz
Total Syntheses of Proposed Structures of 4,10-Dihydroxy-8,12-guaianolides
Kimura, Yuki; et al, Organic Letters, 2022, 24(17), 3297-3301

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, 0 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
2.2 Reagents: Triphenylphosphine ;  15 min, -78 °C; 6 h, heated
Referenz
The Stereochemical Course of Intramolecular Michael Reactions
Kwan, Eugene E.; et al, Journal of Organic Chemistry, 2013, 78(1), 175-203

Herstellungsverfahren 24

Reaktionsbedingungen
Referenz
Aliphatic and alicyclic aldehydes: synthesis by hydration of alkynes
Oestreich, M., Science of Synthesis, 2007, 25, 199-211

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 4 h, rt
2.1 Reagents: Sodium bisulfite ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Water ;  5 min, rt
2.2 Reagents: Hydrogen ;  40 min, 8.8 bar, 70 °C; 70 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
2.4 Solvents: Ethyl acetate ;  15 min, rt
Referenz
Micellar Catalysis for Sustainable Hydroformylation
Migliorini, Francesca; et al, ChemCatChem, 2021, 13(12), 2794-2806

4-(tert-Butyldimethylsilyloxy)butanal Raw materials

4-(tert-Butyldimethylsilyloxy)butanal Preparation Products

4-(tert-Butyldimethylsilyloxy)butanal Lieferanten

Amadis Chemical Company Limited
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(CAS:87184-81-4)4-(tert-Butyldimethylsilyloxy)butanal
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier Geprüfter Lieferant
(CAS:87184-81-4)4-(叔丁基二甲基甲硅烷氧基)正丁醛
Bestellnummer:LE26826471
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Menge:25KG,200KG,1000KG
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4-(tert-Butyldimethylsilyloxy)butanal Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:87184-81-4)4-(tert-Butyldimethylsilyloxy)butanal
A1058974
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Menge:5g/25g/100g
Preis ($):155.0/614.0/2026.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87184-81-4)4-(叔丁基二甲基甲硅烷氧基)正丁醛
LE26826471
Reinheit:99%
Menge:25KG,200KG,1000KG
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